molecular formula C44H70O23 B1447645 Rebaudioside E CAS No. 63279-14-1

Rebaudioside E

Cat. No.: B1447645
CAS No.: 63279-14-1
M. Wt: 967.0 g/mol
InChI Key: RLLCWNUIHGPAJY-SFUUMPFESA-N
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Description

Rebaudioside E is one of the minor components of steviol glycosides, which are natural sweeteners derived from the leaves of the Stevia rebaudiana plant. It was first isolated and identified in 1977. This compound is known for its high-intensity sweetness, approximately 150-200 times sweeter than sucrose. It is also a precursor for the biosynthesis of other steviol glycosides such as rebaudioside D and rebaudioside M .

Mechanism of Action

Target of Action

Rebaudioside E, a minor component of steviol glycosides, is synthesized from stevioside by the enzyme UDP-glucosyltransferase UGTSL2 . This enzyme, derived from Solanum lycopersicum, is the primary target of this compound . It plays a crucial role in the sweetness intensity of steviol glycosides .

Mode of Action

This compound is speculated to be the main product of glucosylation of the Glc (β1→C-19) residue of stevioside along with the formation of a (β1→2) linkage . This process is based on the analysis of the regioselectivity and stereoselectivity of UGTSL2 .

Biochemical Pathways

The biochemical pathway of this compound involves the conversion of stevioside to this compound by the enzyme UGTSL2 . This conversion is a crucial step in the biosynthesis of rebaudioside D and rebaudioside M, the next-generation Stevia sweeteners .

Pharmacokinetics

It is known that this compound is a high-intensity sweetener that tastes about 150–200 times sweeter than sucrose . It is also a precursor for the biosynthesis of rebaudioside D and rebaudioside M . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its sweetness. As a high-intensity sweetener, this compound can potentially be used in the production of low and no-calorie products . It is also a precursor for the biosynthesis of rebaudioside D and rebaudioside M, the next-generation Stevia sweeteners .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the enzymatic synthesis of this compound from stevioside is performed under specific conditions . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Rebaudioside E plays a significant role in biochemical reactions, particularly in the context of its sweetening properties. It interacts with various enzymes and proteins during its biosynthesis and metabolism. One of the key enzymes involved in the biosynthesis of this compound is UDP-glucosyltransferase UGTSL2, which catalyzes the glucosylation of stevioside to produce this compound . This enzyme specifically adds glucose molecules to the steviol backbone, enhancing its sweetness. Additionally, this compound interacts with taste receptors on the tongue, particularly the sweet taste receptor T1R2/T1R3, which is responsible for its intense sweet taste .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can stimulate the release of glucagon-like peptide 1 (GLP-1) from enteroendocrine cells via bitter taste signaling pathways . This hormone plays a crucial role in regulating glucose homeostasis and insulin secretion. Furthermore, this compound has been found to modulate the activity of certain genes involved in metabolic processes, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and receptors. This compound binds to the sweet taste receptor T1R2/T1R3 on the tongue, activating the receptor and triggering a signal transduction cascade that results in the perception of sweetness . Additionally, this compound can interact with bitter taste receptors, such as TAS2R4 and TRPM5, which are involved in the release of GLP-1 from enteroendocrine cells . These interactions highlight the dual role of this compound in both sweet and bitter taste signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under normal storage conditions, but it can degrade under acidic or high-temperature conditions . Long-term studies have shown that this compound maintains its sweetening properties over extended periods, making it suitable for use in various food and beverage products . Its stability and degradation can be influenced by the presence of other ingredients, such as flavorings or coloring agents .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is generally well-tolerated at recommended doses, with no significant adverse effects on glucose homeostasis, blood pressure, or inflammation . At higher doses, this compound may cause gastrointestinal discomfort and alterations in gut microbiota composition . These findings suggest that while this compound is safe for consumption at moderate levels, excessive intake may lead to adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biosynthesis and degradation. The biosynthesis of this compound involves the glucosylation of stevioside by UDP-glucosyltransferase UGTSL2 . This process results in the addition of glucose molecules to the steviol backbone, enhancing its sweetness. Additionally, this compound can be metabolized by gut microbiota, leading to the production of steviol, which is further metabolized and excreted .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the small intestine and transported to the liver, where it undergoes further metabolism . This compound can also interact with specific transporters and binding proteins, facilitating its distribution within the body. Studies have shown that this compound is primarily localized in the liver and kidneys, where it is metabolized and excreted .

Subcellular Localization

The subcellular localization of this compound is crucial for understanding its activity and function. This compound is primarily localized in the cytoplasm of cells, where it interacts with various enzymes and proteins involved in its metabolism . Additionally, this compound can be transported to specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it undergoes further processing and modification . These subcellular localizations are essential for the proper functioning and regulation of this compound within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: Rebaudioside E can be synthesized from stevioside through enzymatic bioconversion. The process involves the use of UDP-glucosyltransferase UGTSL2 from Solanum lycopersicum and sucrose synthase StSUS1 from Solanum tuberosum. In a typical bioconversion reaction, 20 grams per liter of stevioside is converted to 15.92 grams per liter of this compound over 24 hours .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of steviol glycosides from Stevia rebaudiana leaves, followed by purification processes such as hydrophilic interaction liquid chromatography (HILIC). The use of specific resins and optimized chromatographic conditions can achieve high purity and yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Rebaudioside E primarily undergoes glycosylation reactions. The bioconversion of stevioside to this compound involves the addition of glucose units to the steviol backbone.

Common Reagents and Conditions: The enzymatic conversion uses UDP-glucosyltransferase and sucrose synthase as catalysts. The reaction conditions typically include a controlled temperature and pH to optimize enzyme activity .

Major Products: The major product of the glycosylation reaction is this compound itself. Further glycosylation can lead to the formation of other steviol glycosides such as rebaudioside D and rebaudioside M .

Scientific Research Applications

Rebaudioside E has several scientific research applications:

Comparison with Similar Compounds

  • Stevioside
  • Rebaudioside A
  • Rebaudioside B
  • Rebaudioside C
  • Rebaudioside D
  • Rebaudioside F
  • Rubusoside
  • Steviolbioside

Comparison: Rebaudioside E is unique in its balance of sweetness intensity and taste profile. While rebaudioside A is more abundant and widely used, this compound offers a different sweetness profile with less bitterness and aftertaste. This makes it a valuable component in the formulation of natural sweeteners .

This compound’s distinct glycosylation pattern also contributes to its unique properties compared to other steviol glycosides. Its ability to serve as a precursor for the synthesis of next-generation sweeteners like rebaudioside D and rebaudioside M further highlights its importance in the field of natural sweeteners .

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-34(30(55)26(51)20(14-47)62-38)64-36-32(57)28(53)24(49)18(12-45)60-36)23(43)6-10-44(17,16-43)67-39-35(31(56)27(52)21(15-48)63-39)65-37-33(58)29(54)25(50)19(13-46)61-37/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-,28+,29+,30+,31+,32-,33-,34-,35-,36+,37+,38+,39+,41-,42-,43-,44+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLCWNUIHGPAJY-SFUUMPFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H70O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301019861
Record name Rebaudioside E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301019861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

967.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63279-14-1
Record name Rebaudioside E
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63279-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rebaudioside E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063279141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rebaudioside E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301019861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REBAUDIOSIDE E
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/693TGS3OHR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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